molecular formula C17H22FN3O3S B11260567 N,N-diethyl-1-(2-(4-fluorophenyl)acetyl)-3,5-dimet

N,N-diethyl-1-(2-(4-fluorophenyl)acetyl)-3,5-dimet

Cat. No.: B11260567
M. Wt: 367.4 g/mol
InChI Key: POMPNFOPGPEFJD-UHFFFAOYSA-N
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Description

N,N-DIETHYL-1-[2-(4-FLUOROPHENYL)ACETYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a sulfonamide group, a fluorophenyl group, and an acetyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Properties

Molecular Formula

C17H22FN3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N,N-diethyl-1-[2-(4-fluorophenyl)acetyl]-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C17H22FN3O3S/c1-5-20(6-2)25(23,24)17-12(3)19-21(13(17)4)16(22)11-14-7-9-15(18)10-8-14/h7-10H,5-6,11H2,1-4H3

InChI Key

POMPNFOPGPEFJD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)CC2=CC=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-1-[2-(4-FLUOROPHENYL)ACETYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The acetyl group can be introduced by reacting the intermediate with acetic anhydride in the presence of a catalyst such as pyridine.

    Fluorophenyl Substitution: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-1-[2-(4-FLUOROPHENYL)ACETYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

N,N-DIETHYL-1-[2-(4-FLUOROPHENYL)ACETYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-1-[2-(4-FLUOROPHENYL)ACETYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity to certain targets, while the sulfonamide group can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIETHYL-1-[2-(4-CHLOROPHENYL)ACETYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • N,N-DIETHYL-1-[2-(4-BROMOPHENYL)ACETYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • N,N-DIETHYL-1-[2-(4-METHOXYPHENYL)ACETYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Uniqueness

N,N-DIETHYL-1-[2-(4-FLUOROPHENYL)ACETYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain molecular targets, making it a valuable compound for various research applications.

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